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molecular formula C16H8Cl3NO3 B8554938 1-Chloro-4-(2,6-dichloro-4-nitrophenoxy)naphthalene CAS No. 60963-16-8

1-Chloro-4-(2,6-dichloro-4-nitrophenoxy)naphthalene

Cat. No. B8554938
M. Wt: 368.6 g/mol
InChI Key: IEEFFONXXSQVOQ-UHFFFAOYSA-N
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Patent
US05420163

Procedure details

Into a 500 milliliter Parr bottle was charged 4-(4-chloro-1-naphthoxy)-3,5-dichloronitrobenzene (15.84 grams, 42.97 mmol) prepared in Part A and toluene (250 milliliters). The bottle was purged thoroughly with nitrogen and 5% platinum on carbon (0.50 grams) was added immediately following the purge. The reaction mixture was then hydrogenated for 1.5 hours on a rocking Parr hydrogenator at a pressure of 90-100 psi hydrogen at ambient temperature. The reaction mixture was filtered through a pad of celite and the filtrate concentrated under reduced pressure to afford pure 4-(4-chloro-1-naphthoxy)-3,5-dichloroaniline (13.99 grams, 41.31 mmol, 96%) as a white solid having a melting point of 145° C.-147° C. Elemental analysis of the white solid indicated the following:
Quantity
15.84 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][C:13]2[C:18]([Cl:19])=[CH:17][C:16]([N+:20]([O-])=O)=[CH:15][C:14]=2[Cl:23])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][C:13]2[C:14]([Cl:23])=[CH:15][C:16]([NH2:20])=[CH:17][C:18]=2[Cl:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.84 g
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was purged thoroughly with nitrogen and 5% platinum on carbon (0.50 grams)
ADDITION
Type
ADDITION
Details
was added immediately
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C2=CC=CC=C12)OC1=C(C=C(N)C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.31 mmol
AMOUNT: MASS 13.99 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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